NDSB-256
Overview
Description
Mechanism of Action
Target of Action
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, also known as NDSB-256 , is primarily targeted towards proteins such as chicken egg white lysozyme and E. coli β-galactosidase . These proteins play crucial roles in biological processes, with lysozyme involved in the immune response and β-galactosidase in lactose metabolism.
Mode of Action
As a non-detergent sulfobetaine, this compound acts as a mild solubilizing and stabilizing agent . It interacts with its protein targets, helping to maintain their native conformation and preventing aggregation . This interaction results in the restoration of enzymatic activity in denatured proteins .
Pharmacokinetics
As a zwitterionic compound, it is expected to have good water solubility , which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the restoration of enzymatic activity in denatured proteins . At a concentration of 1M, this compound can restore 30% of the enzymatic activity of denatured egg white lysozyme, and at 800mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. As a zwitterionic compound, this compound retains its zwitterionic character over a broad pH range . This means that its efficacy and stability are likely to be maintained across different physiological conditions.
Biochemical Analysis
Biochemical Properties
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as chicken egg white lysozyme and E. coli β-galactosidase . The nature of these interactions involves the restoration of enzymatic activity of these denatured proteins .
Cellular Effects
The effects of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate on cells and cellular processes are primarily related to its ability to reduce aggregation and significantly improve protein renaturation . This implies that it may influence cell function by aiding in the proper folding and functioning of proteins.
Molecular Mechanism
At the molecular level, 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate exerts its effects through its interactions with biomolecules. It acts as a stabilizing agent, helping to restore the enzymatic activity of denatured proteins . This suggests that it may have a role in enzyme activation and changes in gene expression related to protein synthesis and function.
Temporal Effects in Laboratory Settings
In laboratory settings, 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate shows temporal changes in its effects. At a concentration of 1M, it can restore 30% of the enzymatic activity of denatured egg white lysozyme, and at 800mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase . This indicates that the compound’s effectiveness may vary over time and concentration.
Preparation Methods
The synthesis of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate typically involves the reaction of benzyl chloride with dimethylamine to form benzyl(dimethyl)amine. This intermediate is then reacted with 1,3-propane sultone under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate include:
3-(N,N-Dimethyldodecylammonio)propane-1-sulfonate: This compound is also a zwitterionic surfactant used for protein solubilization and stabilization.
3-(N,N-Dimethyl-3-trimethoxysilylpropylammonio)propane-1-sulfonate: Another zwitterionic surfactant with similar applications in biochemistry and industry.
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate is unique due to its specific interaction with proteins, making it particularly effective in reducing aggregation and improving renaturation .
Properties
IUPAC Name |
3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJASPJNLSQOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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